4-Tert-butylaniline-d15
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Overview
Description
4-Tert-butylaniline-d15 is a deuterium-labeled compound, specifically a stable isotope-labeled version of 4-tert-butylaniline. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a heavier isotope of hydrogen. This labeling is often used in scientific research to trace and study the behavior of molecules in various chemical and biological processes .
Preparation Methods
The synthesis of 4-tert-butylaniline-d15 involves the alkylation of aniline with tert-butanol in the presence of aniline hydrochloride. The reaction is typically carried out at high temperatures (240-250°C) and pressures (10-15 atm) to achieve a high yield of the target product . Industrial production methods may involve similar processes but on a larger scale, with optimizations to improve yield and reduce costs.
Chemical Reactions Analysis
4-Tert-butylaniline-d15 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Scientific Research Applications
4-Tert-butylaniline-d15 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, particularly in the field of polymer chemistry
Mechanism of Action
The mechanism of action of 4-tert-butylaniline-d15 involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy. This helps in understanding the molecular targets and pathways involved in various processes .
Comparison with Similar Compounds
4-Tert-butylaniline-d15 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
4-Tert-butylaniline: The non-labeled version, which lacks the deuterium atoms and is used in similar applications but without the benefits of isotope tracing.
4-Tert-butylphenylamine: Another similar compound with slight structural differences but used in different contexts.
4-Amino-tert-butylbenzene: A related compound with similar functional groups but different applications
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
164.32 g/mol |
IUPAC Name |
N,N,2,3,5,6-hexadeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]aniline |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D/hD2 |
InChI Key |
WRDWWAVNELMWAM-JYJYZAGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])N([2H])[2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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